

# 4-Iodotoluene: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Iodotoluene

Cat. No.: B166478

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For researchers, scientists, and drug development professionals, **4-iodotoluene** (p-iodotoluene) stands as a versatile and crucial building block in modern organic synthesis. Its unique properties and reactivity make it an invaluable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.

This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and significant applications of **4-iodotoluene**. It includes detailed experimental protocols for its use in pivotal cross-coupling reactions and offers a structured summary of its commercial landscape.

## Physicochemical Properties and Specifications

**4-Iodotoluene**, with the CAS number 624-31-7, is an off-white to pale yellow crystalline solid. It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring. This substitution pattern makes it an ideal substrate for a variety of coupling reactions. Key physicochemical data are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> I	[1][2]
Molecular Weight	218.03 g/mol	[1]
Melting Point	33-36 °C	[1]
Boiling Point	211-212 °C	[1]
Density	1.678 g/cm <sup>3</sup>	[1]
Appearance	White to light yellow or brown powder/crystals	[1]
Solubility	Insoluble in water; soluble in organic solvents like methanol, ethanol, and ether.	[3]

## Commercial Availability and Suppliers

**4-Iodotoluene** is readily available from a wide range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 98%, with many suppliers offering grades of 99% or higher. The compound is available in various quantities, from grams to kilograms.

Supplier	Purity/Grade(s) Available	Available Quantities
Sigma-Aldrich	99%	25g, 100g
TCI America	>99.0% (GC)	25g, 100g, 500g
Alfa Aesar (Thermo Fisher Scientific)	98%	10g, 50g
Chem-Impex	≥ 99% (GC)	25g, 100g, 500g, 1kg
Biosynth	Not specified	0.25kg, 0.5kg, 1kg
P212121	>99%	25g, 100g
LookChem	>99.0% (GC)	25g, 100g, 500g

Note: This table is a summary and not exhaustive. Prices and availability are subject to change. Please consult individual supplier websites for the most current information.

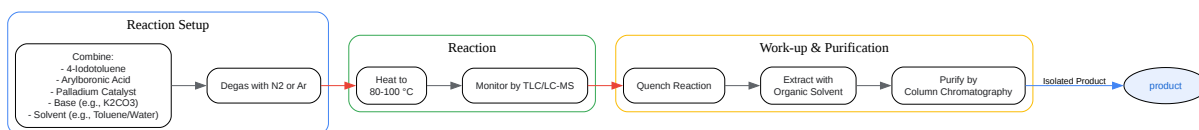
## Key Synthetic Applications and Experimental Protocols

**4-Iodotoluene** is a cornerstone in carbon-carbon bond formation reactions, most notably the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl and enyne moieties, which are prevalent in many biologically active compounds.

### Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for the synthesis of biaryls. **4-Iodotoluene** is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

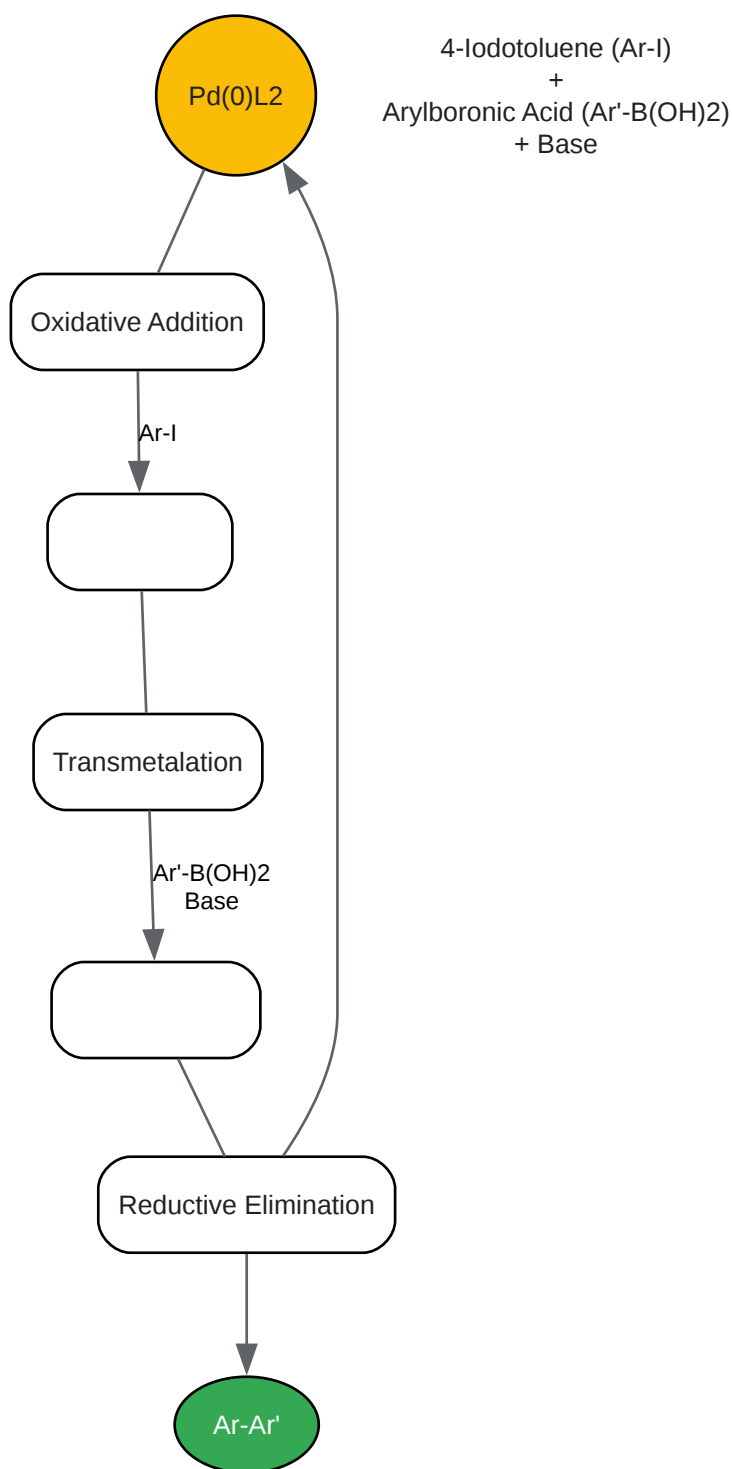
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:



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#### General Experimental Workflow for Suzuki-Miyaura Coupling.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.



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#### Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

This protocol is a representative procedure for the Suzuki-Miyaura coupling of **4-Iodotoluene** with phenylboronic acid.

## Materials:

- **4-Iodotoluene** (1.0 mmol, 218 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 mmol, 4.5 mg)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 mmol, 21 mg)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 mmol, 276 mg)
- Toluene (5 mL)
- Water (1 mL)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere setup (Nitrogen or Argon)

## Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-iodotoluene**, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add toluene and water to the flask.
- Heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methylbiphenyl as a white solid.

## Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.

This protocol describes the Sonogashira coupling of **4-Iodotoluene** with phenylacetylene.

Materials:

- **4-Iodotoluene** (1.0 mmol, 218 mg)
- Phenylacetylene (1.2 mmol, 122 mg, 132  $\mu$ L)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.02 mmol, 14 mg)
- Copper(I) iodide ( $\text{CuI}$ , 0.04 mmol, 7.6 mg)
- Triethylamine (TEA, 5 mL)
- Schlenk tube or sealed reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add **4-iodotoluene**, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
- Add degassed triethylamine and phenylacetylene via syringe.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
- Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 1-methyl-4-(phenylethynyl)benzene.

## Conclusion

**4-iodotoluene** is a readily available and highly versatile reagent for organic synthesis. Its utility in forming carbon-carbon bonds through well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions makes it an indispensable tool for researchers in pharmaceuticals, materials science, and beyond. The protocols and data presented in this guide offer a solid foundation for the successful application of **4-iodotoluene** in a variety of synthetic endeavors.

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